molecular formula C17H14N4O5S2 B2686065 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034437-67-5

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2686065
CAS No.: 2034437-67-5
M. Wt: 418.44
InChI Key: GGYFPEBBTZLNQL-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including oxazolidinone, benzothiadiazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidinone ring, which can be synthesized by the condensation of amino alcohols with aldehydes or ketones . The benzothiadiazole moiety can be introduced through a nucleophilic substitution reaction involving a suitable benzothiadiazole precursor and a sulfonamide derivative .

Industrial Production Methods: Industrial

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c22-15-10-26-17(23)21(15)9-13(11-5-2-1-3-6-11)20-28(24,25)14-8-4-7-12-16(14)19-27-18-12/h1-8,13,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYFPEBBTZLNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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